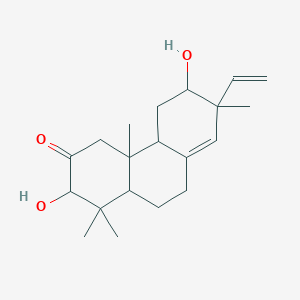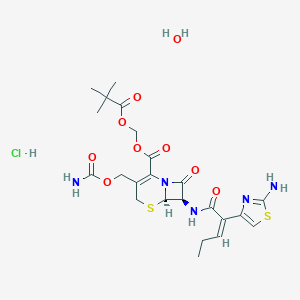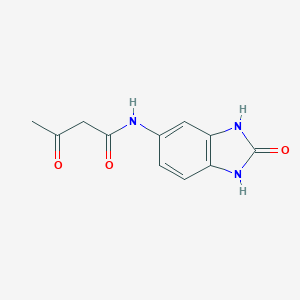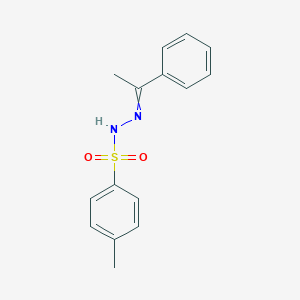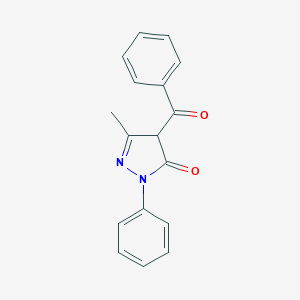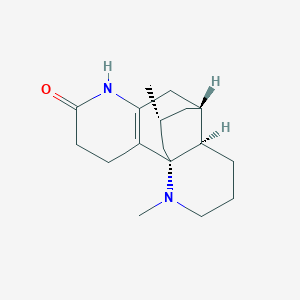
Tigloylgomisin H
Übersicht
Beschreibung
Tigloylgomisin H is a lignan isolated from the fruits of Schisandra chinensis . It can induce quinone reductase (QR) activity in Hepa1c1c7 mouse hepatocarcinoma cells . It functions as a monofunctional inducer that specifically upregulates phase II enzymes through the Nrf2-ARE pathway . This makes it a potential liver cancer prevention agent .
Molecular Structure Analysis
The molecular structure of this compound is complex. Its molecular formula is C28H36O8 . The NMR data reported in the literature for angeloyl gomisin H were shown to be incorrect . The correct structure was identified based on detailed analysis of the 1D and 2D NMR data, especially from HMBC and NOESY experiments .Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 500.59 .Wissenschaftliche Forschungsanwendungen
Krebsvorbeugung
Tigloylgomisin H hat sich gezeigt, dass es die Aktivität der Chinonreduktase (QR) in Hepa1c1c7-Maus-Hepatokarzinomzellen signifikant induziert. Es fungiert als ein neuartiger monofunktioneller Induktor, der spezifisch Phase-II-Enzyme über den Nrf2-ARE-Signalweg hochreguliert und somit ein potenzielles Mittel zur Vorbeugung von Leberkrebs darstellt .
Pharmakologische Forschung
Aufgrund seiner Fähigkeit, die QR-Aktivität zu induzieren, ist this compound auch in der pharmakologischen Forschung wertvoll. Es kann verwendet werden, um die Rolle des Nrf2-ARE-Signalwegs bei der Vorbeugung von Leberkrebs und möglicherweise anderen Krankheiten zu untersuchen, bei denen die Regulation von Phase-II-Enzymen entscheidend ist .
Forschung zu Naturprodukten
Als eine natürliche Verbindung, die in Pflanzen wie Schisandra chinensis vorkommt, trägt this compound zum Bereich der Naturproduktforschung bei. Es kann verwendet werden, um die pharmakologischen Eigenschaften traditioneller Arzneimittel und ihrer aktiven Bestandteile zu untersuchen .
Studien zur Chemoprävention
This compound hat einen relativ hohen Chemopräventionsindex (CI) gezeigt, was auf sein Potenzial als Chemopräventionsmittel gegen Leberkrebs hindeutet. Seine Auswirkungen auf die QR-Aktivität in Maus-Hepatokarzinomzellen unterstützen seinen Einsatz in Chemopräventionsstudien .
Wirkmechanismus
Target of Action
Tigloylgomisin H primarily targets the quinone reductase (QR) enzyme in Hepa1c1c7 mouse hepatocarcinoma cells . QR is an enzyme involved in the detoxification of harmful substances in the body.
Mode of Action
This compound functions as a monofunctional inducer . It specifically upregulates the phase II detoxification enzyme NQO1 . This upregulation is achieved through the NF-E2-related factor 2 (Nrf2)-ARE pathway .
Biochemical Pathways
The compound affects the Nrf2-ARE pathway . This pathway plays a crucial role in the cellular response to oxidative stress. The upregulation of the NQO1 enzyme through this pathway leads to enhanced detoxification processes within the cell.
Result of Action
The upregulation of the NQO1 enzyme leads to an increase in the detoxification processes within the cell . This could potentially prevent the development and progression of liver cancer, making this compound a potential liver cancer prevention agent .
Action Environment
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAUXCVJDYCLRS-QEEHVONISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66069-55-4 | |
| Record name | Tigloylgomisin H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066069554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIGLOYLGOMISIN H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563Q173U7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tigloylgomisin H and where is it found?
A1: this compound (TGH) is a dibenzocyclooctadiene lignan primarily found in the fruits of the Schisandra chinensis plant [, , , , , , ]. This plant, also known as Omija, has a long history of use in traditional Chinese medicine [, , ].
Q2: What are the reported biological activities of this compound?
A2: Research suggests that TGH exhibits various biological activities, including antioxidant [, ], antiproliferative [, ], and potential cancer-preventive properties, particularly in liver cancer models [].
Q3: How does this compound exert its potential cancer-preventive effects?
A3: TGH has been shown to induce the phase II detoxification enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in hepatocarcinoma cells []. This induction occurs through the nuclear accumulation of NF-E2-related factor 2 (Nrf2) and subsequent activation of the antioxidant response element (ARE) pathway, a key regulator of detoxification enzymes [].
Q4: Can this compound induce NQO1 activity in cells lacking the aryl hydrocarbon receptor (Arnt)?
A4: Yes, TGH induced QR activity in both wild-type and Arnt-deficient BPrc1 mouse hepatocarcinoma cells, indicating that its mechanism of action does not rely on the presence of a functional Arnt [].
Q5: Has this compound's ability to induce ARE-mediated gene expression been observed in human cells?
A5: Yes, TGH significantly activated ARE-mediated gene expression in HepG2 human hepatocarcinoma cells, demonstrating its potential relevance for human health [].
Q6: How is this compound usually extracted and isolated from Schisandra chinensis?
A6: TGH is typically isolated from the fruits or seeds of S. chinensis using a multi-step process. This often involves extraction with petroleum ether, followed by methanol extraction and fractionation using techniques like column chromatography and semi-preparative high-performance liquid chromatography (HPLC) [, ].
Q7: What analytical methods are used to identify and quantify this compound?
A7: Several analytical techniques are employed for TGH analysis, including:
- Gas chromatography-mass spectrometry (GC/MS): This method allows for the separation and identification of TGH based on its retention time and mass spectrum [, ].
- High-performance liquid chromatography (HPLC): Coupled with detectors like photodiode array detection (PAD) and electrospray ionization tandem mass spectrometry (ESI-MS/MS), HPLC enables the separation, identification, and quantification of TGH in complex mixtures, including plant extracts and biological samples [, , , ].
- Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry: This method provides enhanced resolution and sensitivity compared to traditional HPLC, allowing for the analysis of TGH and other lignans in complex matrices [].
Q8: What are the challenges associated with analyzing this compound and other lignans?
A8: One of the main challenges is the presence of isomeric dibenzocyclooctadiene lignans in Schisandra chinensis, which can complicate structural identification []. Advanced analytical techniques like HPLC-PAD-ESI-MS/MS are often required to differentiate between these isomers [].
Q9: Has the pharmacokinetics of this compound been investigated?
A9: While the pharmacokinetics of the hexane-soluble extract of S. chinensis containing TGH has been studied in rats [], specific data on the absorption, distribution, metabolism, and excretion of TGH itself is limited in the provided research.
Q10: How does the content of this compound vary in different parts of the Schisandra chinensis plant?
A10: Research suggests that the highest concentration of TGH and other lignans is found in the seeds, followed by the flowers, leaves, pulp, and stems []. This highlights the importance of considering the specific plant part used for extraction and potential applications.
Q11: Can fermentation affect the content of this compound in Omija beverages?
A11: Yes, fermentation can significantly impact TGH content. Studies show that fermentation of Omija with white sugar for 12 months led to a 2.6-fold increase in total lignan content, including TGH [].
Q12: Does the type of sugar used in fermentation affect the lignan content in Omija beverages?
A12: Yes, the type of sugar used for fermentation can influence the final lignan content. Omija fermented with oligosaccharide/white sugar showed higher total lignan content compared to those fermented with white sugar or brown sugar alone [].
Q13: Are there any studies investigating the use of polymeric resins for enhancing this compound production in plant cell cultures?
A13: Yes, research has explored the use of polymeric resins like Amberlite XAD-2 (polystyrene-based) and Amberlite XAD-7 (polyacrylate-based) for enhancing lignan production in S. chinensis cell cultures []. The results suggest that these resins can adsorb and potentially increase the biosynthesis of certain lignans, including deoxyschizandrin and wuweizisu C []. Further research is needed to optimize this approach for TGH production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)
![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)
